molecular formula C23H32O2 B14241762 [1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)- CAS No. 501414-42-2

[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-

Cat. No.: B14241762
CAS No.: 501414-42-2
M. Wt: 340.5 g/mol
InChI Key: WGRIWQCAXUQEPI-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)-: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a hydroxyl group at the 4-position of one phenyl ring and an undecyloxy group at the 4’-position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)- typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl and undecanol as the primary starting materials.

    Formation of 4’-Undecyloxybiphenyl: The undecanol is reacted with biphenyl in the presence of a suitable catalyst, such as a strong acid or base, to form 4’-undecyloxybiphenyl.

    Hydroxylation: The 4’-undecyloxybiphenyl is then subjected to hydroxylation at the 4-position using an oxidizing agent like potassium permanganate or chromium trioxide to yield [1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)-.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk Reactors: Utilizing bulk reactors for the initial formation of 4’-undecyloxybiphenyl.

    Continuous Flow Systems: Employing continuous flow systems for the hydroxylation step to ensure consistent product quality and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)- can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: It can participate in substitution reactions, where the hydroxyl or undecyloxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

    Oxidation Products: Quinones or other oxidized biphenyl derivatives.

    Reduction Products: Alcohols or other reduced biphenyl derivatives.

    Substitution Products: Various substituted biphenyl derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The undecyloxy chain provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability .

Comparison with Similar Compounds

Uniqueness:

  • The combination of a hydroxyl group and an undecyloxy chain in [1,1’-Biphenyl]-4-ol, 4’-(undecyloxy)- provides a unique balance of hydrophilicity and hydrophobicity, making it versatile for various applications in materials science and organic synthesis.

Properties

CAS No.

501414-42-2

Molecular Formula

C23H32O2

Molecular Weight

340.5 g/mol

IUPAC Name

4-(4-undecoxyphenyl)phenol

InChI

InChI=1S/C23H32O2/c1-2-3-4-5-6-7-8-9-10-19-25-23-17-13-21(14-18-23)20-11-15-22(24)16-12-20/h11-18,24H,2-10,19H2,1H3

InChI Key

WGRIWQCAXUQEPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

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